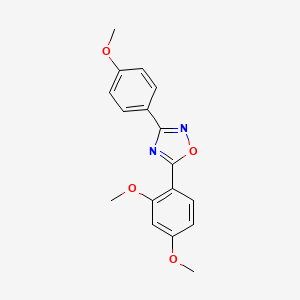![molecular formula C16H11F3N2O3 B5775709 4-[4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl]-1,3-benzenediol](/img/structure/B5775709.png)
4-[4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl]-1,3-benzenediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl]-1,3-benzenediol is an organic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as PTP1B inhibitor, and it has been extensively studied for its biochemical and physiological effects.
Wirkmechanismus
4-[4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl]-1,3-benzenediol works by inhibiting the activity of PTP1B. PTP1B is a negative regulator of insulin signaling, and its inhibition leads to an increase in insulin sensitivity and glucose uptake. This compound binds to the catalytic site of PTP1B and prevents it from dephosphorylating insulin receptor substrate-1 (IRS-1), which is a key mediator of insulin signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl]-1,3-benzenediol have been extensively studied. It has been shown to improve insulin sensitivity and glucose uptake in vitro and in vivo. It also reduces blood glucose levels and improves glucose tolerance in diabetic animal models. Additionally, this compound has been shown to have anti-inflammatory and anti-tumor properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4-[4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl]-1,3-benzenediol in lab experiments is its specificity towards PTP1B. It has a high binding affinity towards PTP1B and does not affect the activity of other phosphatases. However, one of the limitations of using this compound is its poor solubility in water, which makes it difficult to use in in vivo experiments.
Zukünftige Richtungen
There are several future directions for the research on 4-[4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl]-1,3-benzenediol. One of the major areas of interest is the development of more potent and selective PTP1B inhibitors. Additionally, the potential applications of this compound in the treatment of other diseases, such as cancer and inflammation, are also being explored. The development of new drug delivery systems to improve the solubility and bioavailability of this compound is also an area of active research.
Synthesemethoden
The synthesis of 4-[4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl]-1,3-benzenediol involves the reaction of 4-hydroxybenzaldehyde with 4-phenyl-1H-pyrazole-3,5-diamine in the presence of trifluoroacetic acid. The reaction yields 4-(4-hydroxyphenyl)-5-phenyl-1H-pyrazole-3-carbaldehyde, which is then reacted with 4-fluorophenol in the presence of potassium carbonate to obtain 4-[4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl]-1,3-benzenediol.
Wissenschaftliche Forschungsanwendungen
4-[4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl]-1,3-benzenediol has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of this compound is in the field of drug discovery, where it is used as a PTP1B inhibitor. PTP1B is a protein tyrosine phosphatase that plays a crucial role in insulin signaling and glucose homeostasis. Inhibition of PTP1B has been shown to improve insulin sensitivity and reduce blood glucose levels, making it a potential target for the treatment of type 2 diabetes.
Eigenschaften
IUPAC Name |
4-[4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzene-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O3/c17-16(18,19)15-14(24-10-4-2-1-3-5-10)13(20-21-15)11-7-6-9(22)8-12(11)23/h1-8,22-23H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGCAYDVIIRQOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(NN=C2C3=C(C=C(C=C3)O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzene-1,3-diol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

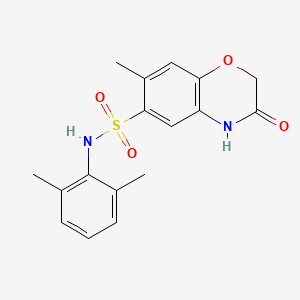
![2-{[4-(methylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B5775633.png)
![1-(4-methoxyphenyl)-3-[(4-methylphenyl)amino]-1-propanone](/img/structure/B5775639.png)
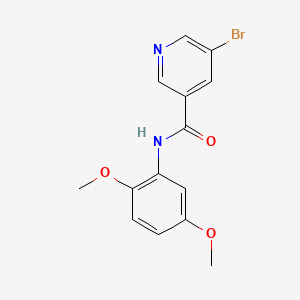
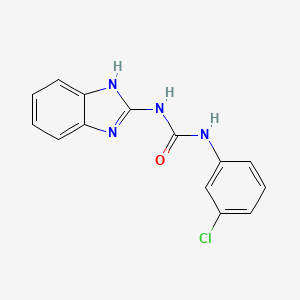
![1-(4-bromophenyl)-5-[(4H-1,2,4-triazol-3-ylthio)methyl]-1H-tetrazole](/img/structure/B5775660.png)
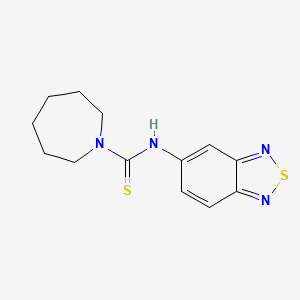
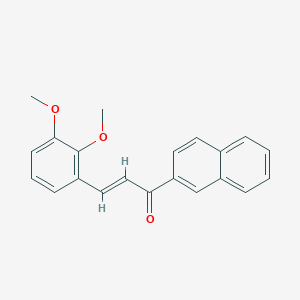
![4-{2-cyano-3-[(2-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl cyclopropanecarboxylate](/img/structure/B5775686.png)
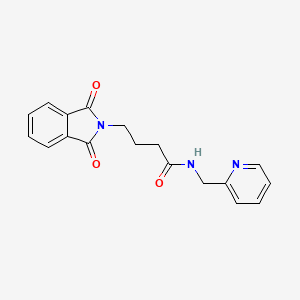
![N'-(6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-yl)-N,N-diethyl-1,2-ethanediamine](/img/structure/B5775695.png)
![methyl 2-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5775702.png)
![2-[4-(4-morpholinyl)benzylidene]-1-benzothiophen-3(2H)-one](/img/structure/B5775720.png)
